molecular formula C9H18O B14732092 4-Methyloctan-3-one CAS No. 6137-15-1

4-Methyloctan-3-one

Cat. No.: B14732092
CAS No.: 6137-15-1
M. Wt: 142.24 g/mol
InChI Key: NXWYGZOSQBYIAH-UHFFFAOYSA-N
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Description

4-Methyloctan-3-one (CAS: 6137-11-7; EC: 612-136-3) is a branched aliphatic ketone with the molecular formula C₉H₁₈O and a molecular weight of 142.14 g/mol . Structurally, it features an octane backbone with a methyl group at the fourth carbon and a ketone functional group at the third carbon. This compound is classified under oxygenated hydrocarbons and is primarily used in industrial applications, including fragrance synthesis and organic intermediates . Its safety data sheet (SDS) highlights standard handling precautions for ketones, such as avoiding inhalation and ensuring adequate ventilation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyloctan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-4-6-7-8(3)9(10)5-2/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWYGZOSQBYIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276379
Record name 4-methyloctan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20754-04-5, 6137-15-1
Record name 3-Methyl-4-octanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020754045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-methyloctan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyloctan-3-one can be synthesized through several methods. One common synthetic route involves the oxidation of 4-methyloctan-3-ol. This reaction typically uses oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) under controlled conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-methyloct-3-en-2-one. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

4-Methyloctan-3-one undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: It can be reduced to 4-methyloctan-3-ol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents, organolithium compounds

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: 4-Methyloctan-3-ol

    Substitution: Various substituted ketones and alcohols

Scientific Research Applications

4-Methyloctan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyloctan-3-one involves its interaction with specific molecular targets. In biological systems, it can act as a pheromone, binding to olfactory receptors in insects and triggering behavioral responses . The exact molecular pathways involved in these interactions are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 4-Methyloctan-3-one differ in methyl group positioning, ketone placement, or additional substituents. These variations significantly influence physical properties, reactivity, and applications. Below is a detailed comparison based on molecular data and structural analysis:

Table 1: Key Structural and Molecular Comparisons

Compound Name Systematic Name Molecular Formula Molecular Weight (g/mol) Structural Features
This compound This compound C₉H₁₈O 142.14 Methyl at C4, ketone at C3
3-Methyloctan-2-one 3-Methyloctan-2-one C₉H₁₈O 142.14 Methyl at C3, ketone at C2
4,6-Dimethyloctan-3-one 4,6-Dimethyloctan-3-one C₁₀H₂₀O 156.15 Methyl groups at C4 and C6, ketone at C3
6-Methyloctan-3-one 6-Methyloctan-3-one C₉H₁₈O 142.14 Methyl at C6, ketone at C3
7-Methyloctan-3-one 7-Methyloctan-3-one C₉H₁₈O 142.14 Methyl at C7, ketone at C3

Data sourced from LMSD (Lipid Maps Structure Database) and NIST .

Positional Isomerism: Methyl Group Effects

  • This compound vs. 3-Methyloctan-2-one : The ketone group in 3-Methyloctan-2-one is closer to the methyl substituent (C2 vs. C3), increasing steric hindrance near the carbonyl. This proximity may reduce nucleophilic attack rates compared to this compound, where the methyl group is farther from the ketone .
  • This compound vs.

Substituent Density: Impact of Additional Methyl Groups

  • 4,6-Dimethyloctan-3-one: The dual methyl groups increase molecular weight and hydrophobicity, making it less polar than this compound. This property could enhance its solubility in non-aqueous solvents .

Ketone Position and Reactivity

  • However, the ketone’s position (C3) preserves its reactivity in condensation or reduction reactions .

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